![molecular formula C38H61I2N3S3 B1678518 2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide CAS No. 3571-88-8](/img/structure/B1678518.png)
2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide
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Overview
Description
Platonin is a cyanine photosensitizing dye known for its antioxidant and anti-inflammatory properties. It has been used in various medical applications, including the treatment of trauma, ulcers, and acute inflammations. Platonin has also been reported to improve blood circulation and reduce mortality in endotoxin-induced rat models .
Preparation Methods
Synthetic Routes and Reaction Conditions
Platonin is synthesized through a series of chemical reactions involving the formation of cyanine dyes. The synthesis typically involves the condensation of quaternary ammonium salts with thiazole derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of platonin involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires precise control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Platonin undergoes various chemical reactions, including:
Oxidation: Platonin exhibits antioxidant properties by scavenging free radicals and reactive oxygen species.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: Platonin can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include different derivatives of platonin, which may exhibit varying degrees of biological activity and chemical stability .
Scientific Research Applications
Platonin has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizing dye in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: Used in the treatment of trauma, ulcers, and acute inflammations. It has also been studied for its potential in treating ischemic stroke and other neurological conditions.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Platonin exerts its effects through several molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1), reducing the production of inflammatory cytokines.
Antioxidant: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Neuroprotective: Reduces neuronal cell death and brain edema in ischemic stroke models by inhibiting specific signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 3-heptyl-2,4-dimethylthiazolium iodide
- 3-heptyl-4-methylthiazolium iodide
Comparison
Platonin is unique due to its dual modulation activity as both a prooxidant and an antioxidant under visible light irradiation. This property allows it to exhibit diverse pharmacological activities, making it a valuable compound in various scientific and medical applications .
Properties
CAS No. |
3571-88-8 |
---|---|
Molecular Formula |
C38H61I2N3S3 |
Molecular Weight |
909.9 g/mol |
IUPAC Name |
(2Z)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide |
InChI |
InChI=1S/C38H61N3S3.2HI/c1-7-10-13-16-19-26-39-32(4)29-42-36(39)24-22-35(38-41(34(6)31-44-38)28-21-18-15-12-9-3)23-25-37-40(33(5)30-43-37)27-20-17-14-11-8-2;;/h22-25,29-31H,7-21,26-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
BHSBKKSKODCAAS-UHFFFAOYSA-L |
SMILES |
CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |
Isomeric SMILES |
CCCCCCCN\1C(=CS/C1=C\C=C(\C=C\C2=[N+](C(=CS2)C)CCCCCCC)/C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |
Canonical SMILES |
CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |
Appearance |
Solid powder |
Key on ui other cas no. |
3571-88-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
6009-02-5 (dichloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dichloride of platonin J NK 19 platonin platonin dichloride platonin J |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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